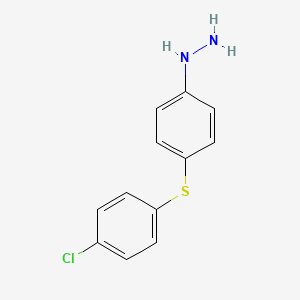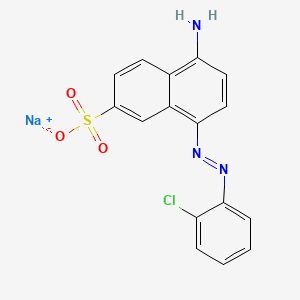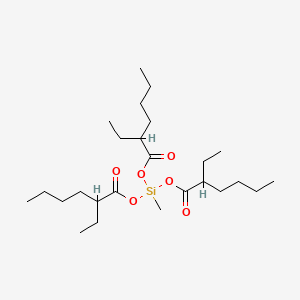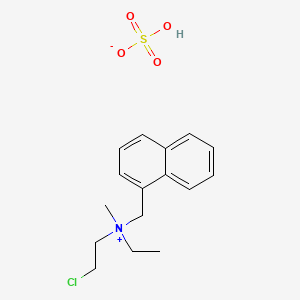
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is a chemical compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a 4-chlorophenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- typically involves the reaction of 4-chloroaniline with hydrazine hydrate. The process begins with the diazotization of 4-chloroaniline, followed by a reduction reaction using sodium metabisulfite or ammonium sulfite as reducing agents . The reaction conditions include maintaining a temperature range of 10-35°C and a pH of 7-9 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high product purity and yield. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in various fields .
Applications De Recherche Scientifique
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenylhydrazine: Shares a similar structure but lacks the thio group.
Phenylhydrazine: Similar hydrazine group but without the chlorophenyl substitution.
Thioanisole: Contains a thio group but lacks the hydrazine and chlorophenyl groups .
Uniqueness
Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- is unique due to the combination of its hydrazine, chlorophenyl, and thio groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
75787-58-5 |
|---|---|
Formule moléculaire |
C12H11ClN2S |
Poids moléculaire |
250.75 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfanylphenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
Clé InChI |
JXRLZZYNSOTDKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13769306.png)



![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
